![molecular formula C13H6BrNO B12878850 2-Bromodibenzo[b,d]furan-4-carbonitrile CAS No. 186821-87-4](/img/structure/B12878850.png)
2-Bromodibenzo[b,d]furan-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromodibenzo[b,d]furan-4-carbonitrile is an organic compound that belongs to the class of dibenzofurans It is characterized by the presence of a bromine atom at the second position and a carbonitrile group at the fourth position of the dibenzofuran ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as zirconium chloride in N,N-dimethylformamide (DMF) at elevated temperatures . The reaction mixture is then treated with a suitable nitrile source to introduce the carbonitrile group.
Industrial Production Methods
Industrial production of 2-Bromodibenzo[b,d]furan-4-carbonitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromodibenzo[b,d]furan-4-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura cross-coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include organometallic compounds and halogenating agents.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide, sodium borohydride, and palladium catalysts are used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly employed in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted dibenzofurans, while coupling reactions can produce complex polycyclic compounds.
Wissenschaftliche Forschungsanwendungen
2-Bromodibenzo[b,d]furan-4-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Wirkmechanismus
The mechanism of action of 2-Bromodibenzo[b,d]furan-4-carbonitrile involves its interaction with specific molecular targets and pathways. The bromine atom and carbonitrile group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromodibenzofuran: Similar in structure but lacks the carbonitrile group.
2,8-Dibromodibenzofuran: Contains two bromine atoms but no carbonitrile group.
Dibenzofuran: The parent compound without any substituents.
Uniqueness
2-Bromodibenzo[b,d]furan-4-carbonitrile is unique due to the presence of both a bromine atom and a carbonitrile group, which impart distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Eigenschaften
CAS-Nummer |
186821-87-4 |
|---|---|
Molekularformel |
C13H6BrNO |
Molekulargewicht |
272.10 g/mol |
IUPAC-Name |
2-bromodibenzofuran-4-carbonitrile |
InChI |
InChI=1S/C13H6BrNO/c14-9-5-8(7-15)13-11(6-9)10-3-1-2-4-12(10)16-13/h1-6H |
InChI-Schlüssel |
GMZSTOQXPYGPCI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=CC(=CC(=C3O2)C#N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-((1R,2S,4S)-Bicyclo[2.2.1]heptan-2-ylthio)-1H-1,2,4-triazole](/img/structure/B12878768.png)
![2-Iodobenzo[d]oxazole-4-carbonitrile](/img/structure/B12878778.png)
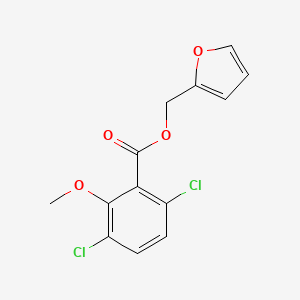
![Benzenamine, 4-[4-(2-chlorophenyl)-2-ethenyl-5-oxazolyl]-N,N-diethyl-](/img/structure/B12878788.png)
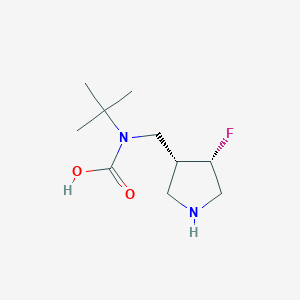

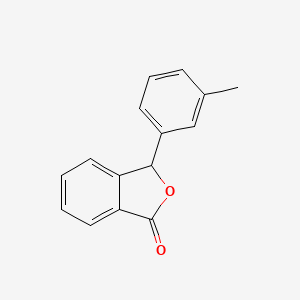

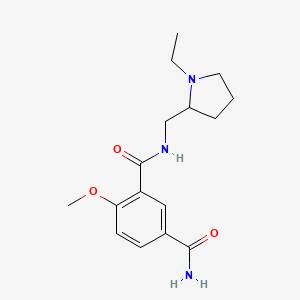
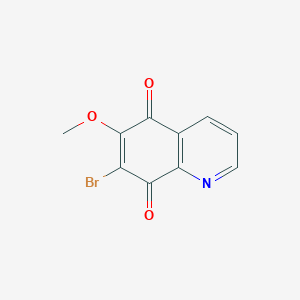
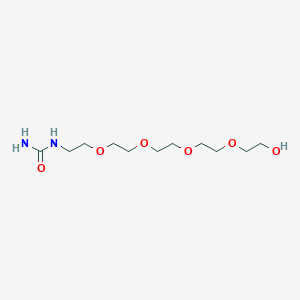
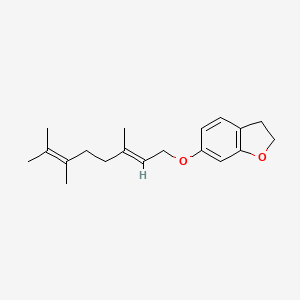
![N-[2-[(4-chlorophenyl)methyl]-1,3-benzoxazol-5-yl]-4-nitrobenzamide](/img/structure/B12878839.png)

